(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Overview
Description
(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral compound derived from 1,2,3,4-tetrahydroisoquinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is followed by the conversion of the ester to its hydrochloride salt using hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of 1,2,3,4-tetrahydroisoquinoline, such as ketones, alcohols, amines, and substituted isoquinolines .
Scientific Research Applications
(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A precursor to the compound, used in similar applications.
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: Another ester derivative with comparable properties.
6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride: A halogenated derivative with distinct reactivity.
Uniqueness
(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its chiral nature, which makes it particularly valuable in enantioselective synthesis. Its specific structure allows for selective interactions with chiral catalysts and biological targets, enhancing its utility in various scientific and industrial applications .
Properties
IUPAC Name |
benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;/h1-9,16,18H,10-12H2;1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKDEPCVBMNYCM-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908568 | |
Record name | Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103733-30-8 | |
Record name | Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid benzyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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